2-(N-methylanilino)-4,4-diphenyl-1H-imidazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methyl(phenyl)amino)-4,4-diphenyl-1H-imidazol-5(4H)-one is a heterocyclic compound belonging to the imidazole family. Imidazoles are known for their wide range of applications in medicinal chemistry, organic synthesis, and materials science. This particular compound features a unique structure with a methyl(phenyl)amino group and two diphenyl groups attached to the imidazole ring, making it an interesting subject for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyl(phenyl)amino)-4,4-diphenyl-1H-imidazol-5(4H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of benzil with benzylamine and ammonium acetate in acetic acid, followed by cyclization to form the imidazole ring . The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Methyl(phenyl)amino)-4,4-diphenyl-1H-imidazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, thiols, and amines in the presence of suitable catalysts.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(Methyl(phenyl)amino)-4,4-diphenyl-1H-imidazol-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of 2-(Methyl(phenyl)amino)-4,4-diphenyl-1H-imidazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact mechanism may vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenyl-4,4-diphenyl-1H-imidazol-5(4H)-one: Lacks the methyl(phenyl)amino group, resulting in different chemical and biological properties.
2-(Methyl(phenyl)amino)-1H-imidazol-5(4H)-one: Lacks the diphenyl groups, affecting its stability and reactivity.
Uniqueness
2-(Methyl(phenyl)amino)-4,4-diphenyl-1H-imidazol-5(4H)-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methyl(phenyl)amino and diphenyl groups enhances its potential for diverse applications in various fields .
Eigenschaften
CAS-Nummer |
26975-85-9 |
---|---|
Molekularformel |
C22H19N3O |
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
2-(N-methylanilino)-4,4-diphenyl-1H-imidazol-5-one |
InChI |
InChI=1S/C22H19N3O/c1-25(19-15-9-4-10-16-19)21-23-20(26)22(24-21,17-11-5-2-6-12-17)18-13-7-3-8-14-18/h2-16H,1H3,(H,23,24,26) |
InChI-Schlüssel |
HWRAWHUGKNZBHK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=CC=C1)C2=NC(C(=O)N2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.